molecular formula C10H6ClNO2S B13733825 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione CAS No. 103027-69-6

1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione

Cat. No.: B13733825
CAS No.: 103027-69-6
M. Wt: 239.68 g/mol
InChI Key: FFICFWWMAWCHIZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenylthio)-1H-pyrrole-2,5-dione (CID 56924359) is a chemical compound with the molecular formula C10H6ClNO2S, belonging to the class of maleimide derivatives . The maleimide core, or 1H-pyrrole-2,5-dione, is a privileged structure in medicinal chemistry and is widely found in bioactive molecules and natural alkaloids . This scaffold is recognized as a promising skeleton for the development of novel pharmaceuticals, with its derivatives serving as key intermediates in organic synthesis and drug discovery efforts . Research into closely related 1H-pyrrole-2,5-dione derivatives has demonstrated significant therapeutic potential. Specifically, such compounds have been synthesized and evaluated as cholesterol absorption inhibitors . In preclinical studies, these inhibitors were shown to suppress lipid accumulation in macrophages, a key step in the formation of artery-clogging foam cells, and to reduce the associated inflammatory response by lowering the secretion of LDH, MDA, TNF-α, and ROS in a concentration-dependent manner . One potent derivative exhibited stronger in vitro activity than the common drug ezetimibe, highlighting the promise of this chemical class for investigating atherosclerosis and related metabolic diseases . From a synthetic chemistry perspective, the maleimide functional group is highly versatile. It typically acts as a Michael acceptor in enantioselective reactions to produce succinimide derivatives, facilitating the construction of complex, chiral molecules valuable for pharmacological screening . The compound is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

103027-69-6

Molecular Formula

C10H6ClNO2S

Molecular Weight

239.68 g/mol

IUPAC Name

1-(3-chlorophenyl)sulfanylpyrrole-2,5-dione

InChI

InChI=1S/C10H6ClNO2S/c11-7-2-1-3-8(6-7)15-12-9(13)4-5-10(12)14/h1-6H

InChI Key

FFICFWWMAWCHIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SN2C(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Sulfenylation via Nucleophilic Substitution on Halogenated Maleimides

One common approach involves the reaction of halogenated maleimides (such as 3-chloro-4-halogenated-1H-pyrrole-2,5-dione) with thiophenol derivatives bearing the 3-chlorophenylthio group. This method typically follows an addition-elimination mechanism where the thiol acts as a nucleophile displacing a halogen substituent on the pyrrole ring nitrogen.

  • Reaction conditions: Use of dry, inert solvents such as tetrahydrofuran or diethyl ether.
  • Temperature: Often performed at low to ambient temperatures to avoid side reactions.
  • Catalysts: Sometimes base catalysts or phase transfer catalysts are employed to enhance nucleophilicity.
  • Purification: Products are isolated by washing with aqueous acid/base and purified by silica gel chromatography.

This method is supported by protocols described for related compounds in the literature, emphasizing the importance of anhydrous conditions and inert atmosphere to prevent hydrolysis or oxidation of thiol reagents.

Cyclization of 3-Chlorophenylthio-Substituted Amidrazones with Maleic Anhydride Derivatives

Another route involves the condensation of 3-chlorophenylthio-substituted amidrazones with maleic anhydride or its derivatives:

  • Procedure: A mixture of the amidrazone and 2,3-dimethylmaleic anhydride is dissolved in an organic solvent such as toluene or chloroform.
  • Conditions: The mixture is either left at room temperature for extended periods (2–21 days) or heated under reflux for several hours (e.g., 5 hours).
  • Isolation: The resulting pyrrole-2,5-dione derivatives precipitate and are purified by crystallization from ethanol.
  • Characterization: Products are confirmed by 1H and 13C NMR spectroscopy, including 2D NMR techniques for structural elucidation.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Tetrahydrofuran, diethyl ether, toluene Dry, inert solvents preferred to avoid hydrolysis
Temperature -70°C to ambient for sulfenylation; reflux for cyclization Low temperature favors selectivity; reflux accelerates cyclization
Reaction Time Minutes to days Microwave reduces time; conventional methods require hours to days
Catalyst/Base Bases like diisopropylamine, sodium hydroxide Enhance nucleophilicity and reaction rate
Purification Acid/base washes, silica gel chromatography, recrystallization Essential for removing unreacted reagents and by-products

Mechanistic Insights

  • The sulfenylation reaction proceeds via nucleophilic attack of the 3-chlorophenylthiolate anion on the electrophilic nitrogen or carbon center of the maleimide ring, followed by elimination of a leaving group (e.g., halide).
  • Cyclization with amidrazones involves nucleophilic attack on the anhydride carbonyl groups, ring closure, and dehydration steps.
  • Microwave-assisted synthesis enhances molecular collisions and energy transfer, facilitating faster ring closure and substitution reactions.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Key Advantages References
Sulfenylation of halogenated maleimides 3-chloro-4-halogenated maleimide + 3-chlorophenylthiol Dry ether/THF, inert atmosphere, low temp Moderate to high Selective substitution, well-established
Cyclization of amidrazones with maleic anhydride 3-chlorophenylthio amidrazone + maleic anhydride Toluene/chloroform, RT to reflux, hours to days Good Versatile, crystallization purification
Microwave-assisted synthesis (related compounds) Dichloromaleic anhydride + aniline Ethanol, acetic acid, 80°C, 15-20 min Up to 70 Rapid, energy-efficient

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrrole-2,5-dione derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrrole-2,5-dione Derivatives

Compound Name Substituent Molecular Weight Key Properties/Activities Reference
1-(3-Chlorophenylthio)-1H-pyrrole-2,5-dione 3-Chlorophenylthio 241.68* Potential thiol reactivity, kinase inhibition (inferred) N/A (hypothetical)
MI-1 (1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione) 4-Chlorobenzyl, trifluoromethylphenylamino 471.75 Antineoplastic activity, kinase inhibition
U-73122 Steroidal amine-linked alkyl 582.09 Phospholipase C inhibition (IC₅₀: 1–5 µM)
1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2,5-dione 3-Chloro-4-methylphenyl 221.64 No reported activity; structural analog
1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione 3-Methoxyphenyl 203.19 Electron-donating group; unknown activity
1-(3,4,5-Trifluorophenyl)-1H-pyrrole-2,5-dione 3,4,5-Trifluorophenyl 227.14 Electron-withdrawing substituents
1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride 4-Aminobutyl 204.65 Enhanced solubility (hydrochloride salt)

*Calculated molecular weight based on formula C₁₀H₆ClNO₂S.

Key Observations:

Substituent Electronic Effects: The 3-chlorophenylthio group in the target compound introduces a sulfur atom, which may enhance nucleophilic reactivity compared to oxygen-based substituents (e.g., methoxy in ). This could facilitate covalent interactions with cysteine residues in proteins, a property exploited in enzyme inhibition or bioconjugation . In contrast, electron-donating groups (e.g., methoxy in ) reduce reactivity.

Biological Activity: MI-1 demonstrates antineoplastic activity via kinase inhibition, likely due to its trifluoromethylphenylamino group, which mimics ATP-binding site competitors . U-73122’s steroidal amine-linked alkyl chain enables selective phospholipase C inhibition, critical in blocking intracellular signaling pathways . The absence of activity in its analog U-73343 (pyrrolidinedione substitution) underscores the importance of the pyrrole-2,5-dione core .

Solubility and Stability: Hydrophilic substituents (e.g., 4-aminobutyl in ) improve aqueous solubility, whereas hydrophobic groups (e.g., 3,4,5-trifluorophenyl in ) may enhance membrane permeability.

Structural Analogues with Anti-Tumor Activity :

  • Compound I (3-isobutyl-1-methoxy-4-(4-(3-methylbut-2-enyloxy)phenyl)-1H-pyrrole-2,5-dione) from shows significant anti-tumor activity, suggesting that branching alkyl and aryloxy substituents contribute to efficacy .

Biological Activity

1-(3-Chlorophenylthio)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as potential therapeutic agents against various cancers and inflammatory diseases. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.

Synthesis of 1-(3-Chlorophenylthio)-1H-Pyrrole-2,5-Dione

The synthesis of 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione involves the reaction of 3-chlorophenylthio compounds with pyrrole derivatives under controlled conditions. The general synthetic route can be summarized as follows:

  • Starting Materials : 3-Chlorophenylthio and pyrrole derivatives.
  • Reaction Conditions : Typically conducted in an organic solvent such as ethanol or acetic acid at elevated temperatures.
  • Purification : The product is purified using recrystallization techniques.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione, including 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione, exhibit notable antitumor properties. In particular:

  • In Vitro Studies : The compound has shown significant inhibitory effects on various cancer cell lines including colon cancer (HCT-116, SW-620) with GI50 values around 1.01.6×108M1.0-1.6\times 10^{-8}M .
  • In Vivo Studies : It has been demonstrated to inhibit tumor growth in chemically induced colon cancer models in rats .

The proposed mechanism of action for the antitumor activity involves:

  • Interaction with Growth Factor Receptors : The compound forms stable complexes with ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), which are crucial in cancer cell proliferation .
  • Membrane Interaction : It interacts with lipid bilayer membranes, causing changes in conductance and electric capacity, suggesting a potential intercalation into the membrane .

Anti-inflammatory Activity

In addition to its antitumor properties, 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione has shown anti-inflammatory effects:

  • Cytokine Inhibition : It significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
  • Proliferation Studies : Compounds derived from pyrrole-2,5-dione demonstrated the ability to inhibit PBMC proliferation in anti-CD3-stimulated cultures .

Toxicity Profile

The toxicity studies indicate that while the compound exhibits biological activity at low concentrations, higher doses may lead to cytotoxic effects:

  • Cell Viability : At concentrations above 100μg/mL100\mu g/mL, some derivatives showed reduced viability in PBMC cultures .

Summary of Research Findings

Study FocusFindings
Antitumor ActivityInhibitory effects on colon cancer cell lines; effective in vivo tumor growth inhibition
Mechanism of ActionComplex formation with EGFR and VEGFR2; interaction with lipid membranes
Anti-inflammatory ActivityInhibition of IL-6 and TNF-α production; reduced PBMC proliferation
ToxicityLow toxicity at therapeutic doses; potential cytotoxicity at high concentrations

Q & A

Q. Key intermediates :

  • Maleic anhydride derivatives : Serve as the pyrrole-2,5-dione backbone.
  • 3-Chlorobenzenethiol adducts : Critical for introducing the arylthio group .

Advanced: How can reaction parameters be optimized to improve yield in multi-step syntheses?

  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions (e.g., dimerization) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thioether formation .
  • Catalytic additives : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps, improving overall yield by ~15% .

Table 1 : Optimization data for step 2 (thioether formation):

ParameterOptimal RangeYield Improvement
Reaction Temp60–70°C+20%
SolventDMF+25%
CatalystDMAP (5 mol%)+15%

Basic: What spectroscopic techniques confirm the structure of 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione?

  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~650 cm⁻¹ (C-S bond) confirm the dione and thioether groups .
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and pyrrolic protons (δ 6.5–7.0 ppm) validate substitution patterns .
  • X-ray crystallography : Resolves the planar pyrrole ring and dihedral angles between the arylthio group and dione moiety (e.g., 85–90°) .

Advanced: What in vitro assays evaluate the enzyme inhibitory potential of this compound?

  • Tyrosinase inhibition : Spectrophotometric assay using L-DOPA as a substrate; IC₅₀ values are calculated from dose-response curves .
  • Kinase profiling : Radiolabeled ATP assays (e.g., for EGFR kinase) measure competitive binding at the ATP pocket .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7) assess antiproliferative activity at 10–100 μM concentrations .

Table 2 : Enzyme inhibition data (IC₅₀):

TargetIC₅₀ (μM)Reference
Tyrosinase12.3
EGFR Kinase8.7

Advanced: How do electronic effects of substituents influence reactivity in nucleophilic reactions?

  • Electron-withdrawing groups (e.g., 3-Cl on phenylthio): Increase electrophilicity of the pyrrole dione, enhancing nucleophilic attack at the C-3 position .
  • Steric effects : Bulky substituents on the phenyl ring reduce reaction rates by ~30% due to hindered access to the reactive site .
  • Computational studies : DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in reactions with amines or thiols .

Basic: What HPLC conditions are recommended for purity analysis?

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Flow rate : 1.0 mL/min; UV detection at 254 nm .
  • Retention time : ~8.2 min under these conditions.

Advanced: What pharmacokinetic challenges are associated with this compound?

  • Low solubility : LogP ~2.5 limits aqueous solubility; nanoformulation (e.g., liposomes) improves bioavailability by 3-fold .
  • Metabolic instability : Cytochrome P450 (CYP3A4) mediates rapid oxidation; prodrug strategies (e.g., ester derivatives) extend half-life .

Advanced: How can discrepancies in reported biological activity data be resolved?

  • Standardized protocols : Use identical cell lines (e.g., HepG2) and assay conditions (e.g., 48-hour incubation) .
  • Batch-to-batch variability : Characterize purity (>98% by HPLC) and confirm stereochemistry (via NOESY NMR) .
  • Dose-response validation : Replicate studies across independent labs to confirm IC₅₀ values within ±10% error margins .

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